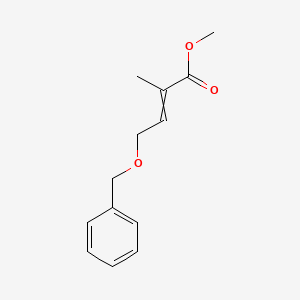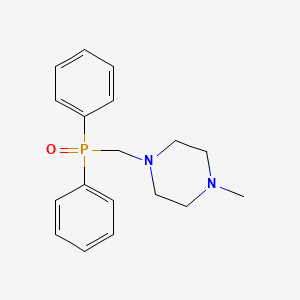![molecular formula C22H37NO3 B14340883 5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime is a chemical compound with the molecular formula C22H37NO3 It is an oxime derivative of 1-hexanone, featuring a decyloxy group and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime typically involves the reaction of 1-hexanone with hydroxylamine to form the oxime. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the oxime. The Beckmann rearrangement is a common method used to synthesize oximes from ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The Beckmann rearrangement mechanism is a key reaction involving this compound, where the oxime is converted to an amide through a series of steps involving protonation, rearrangement, and nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Decyloxy)-2-hydroxyphenyl)-1-hexanone: Similar structure but lacks the oxime group.
1-(2-Hydroxy-5-methylphenyl)-1-hexanone oxime: Similar oxime derivative with a different substituent on the phenyl ring.
1-(3-Chloro-2-hydroxyphenyl)-1-hexanone oxime: Similar oxime derivative with a chloro substituent.
Uniqueness
1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime is unique due to the presence of both a decyloxy group and a hydroxyphenyl group, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H37NO3 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol |
InChI |
InChI=1S/C22H37NO3/c1-3-5-7-8-9-10-11-13-17-26-19-15-16-20(22(24)18-19)21(23-25)14-12-6-4-2/h15-16,18,24-25H,3-14,17H2,1-2H3/b23-21+ |
Clé InChI |
AMPIFMXOZHCRNN-XTQSDGFTSA-N |
SMILES isomérique |
CCCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/CCCCC)O |
SMILES canonique |
CCCCCCCCCCOC1=CC(=C(C=C1)C(=NO)CCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)


![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)-](/img/structure/B14340839.png)

![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)

![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)

